molecular formula C23H30O6 B1234152 Citreoviridine

Citreoviridine

Cat. No. B1234152
M. Wt: 402.5 g/mol
InChI Key: JLSVDPQAIKFBTO-USJRQALFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citreoviridin A is a natural product found in Penicillium simplicissimum, Aspergillus aureoterreus, and other organisms with data available.

Scientific Research Applications

Inhibition of Mitochondrial ATPase

Citreoviridin has been identified as a potent inhibitor of the mitochondrial ATPase, particularly the soluble form found in mitochondria from ox heart and rat liver. Its dissociation constant (K_D) for the citreoviridin-ATPase complex suggests a strong inhibitory potency, impacting various mitochondrial energy-linked reactions (Linnett et al., 1978).

Effects on Beef Heart Mitochondrial ATPase

Citreoviridin's effects on mitochondrial F1-ATPase activity have been studied, revealing it as an uncompetitive inhibitor of ATP hydrolysis. The inhibition constant (Ki) for citreoviridin was determined, providing valuable insights into its kinetic effects and binding properties (Sayood et al., 1989).

Biosynthesis Pathway in Fungi

The biosynthetic pathway of citreoviridin in Aspergillus terreus var. aureus was elucidated through heterologous expression in Aspergillus nidulans. This research contributes to understanding the production of this mycotoxin at the molecular level (Lin, Chiang, & Wang, 2016).

Phosphoproteome Dynamics in Cancer Cells

Citreoviridin's impact on lung cancer cells was explored, revealing its inhibition of ectopic ATP synthase and subsequent effects on protein folding, cell cycle, and cytoskeleton function. This study provided new perspectives on cancer therapeutic strategies (Hu et al., 2015).

Interaction with Yeast F1-ATPase

Citreoviridin's interaction with the yeast F1-ATPase was studied, focusing on its binding to the beta subunit. This research indicated that citreoviridin and aurovertin bind to nonidentical sites on the beta subunit, providing valuable insights into its mechanism of action (Gause, Buck, & Douglas, 1981).

properties

Product Name

Citreoviridine

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

6-[(1E,3E,5E,7E)-8-(3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+

InChI Key

JLSVDPQAIKFBTO-USJRQALFSA-N

Isomeric SMILES

CC1C(C(C(O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O

SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O

Pictograms

Acute Toxic; Irritant; Health Hazard

synonyms

citreoviridin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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